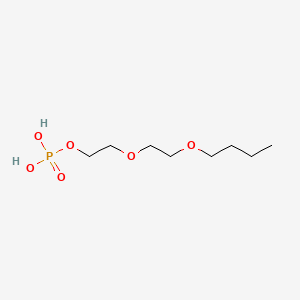
Ethanol, 2-(2-butoxyethoxy)-, phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(2-butoxyethoxy)-, phosphate is an organic compound with the molecular formula C8H19O6P. It is a phosphate ester of 2-(2-butoxyethoxy)ethanol, which is commonly used as a solvent and surfactant in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(2-butoxyethoxy)-, phosphate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired phosphate ester. The general reaction can be represented as follows:
[ \text{2-(2-butoxyethoxy)ethanol} + \text{Phosphoric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and optimized reaction conditions. The process may include steps such as purification, distillation, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(2-butoxyethoxy)-, phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of 2-(2-butoxyethoxy)ethanol and phosphoric acid.
Esterification: It can react with alcohols to form different phosphate esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Esterification: Alcohols and acid catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired reaction.
Major Products Formed
Hydrolysis: 2-(2-butoxyethoxy)ethanol and phosphoric acid.
Esterification: Various phosphate esters, depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanol, 2-(2-butoxyethoxy)-, phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in biochemical assays and as a surfactant in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of ethanol, 2-(2-butoxyethoxy)-, phosphate involves its interaction with various molecular targets and pathways. As a surfactant, it can reduce surface tension and enhance the solubility of hydrophobic compounds. In biological systems, it may interact with cell membranes and proteins, affecting their function and activity. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-Butoxyethoxy)ethanol: A glycol ether commonly used as a solvent and surfactant.
Diethylene glycol monobutyl ether: Another glycol ether with similar properties and applications.
Butyl diglycol: A related compound with comparable uses in industrial and research settings.
Uniqueness
Ethanol, 2-(2-butoxyethoxy)-, phosphate is unique due to its phosphate ester group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific surfactant and solvent characteristics, such as in coatings and adhesives .
Properties
CAS No. |
68814-09-5 |
|---|---|
Molecular Formula |
C8H19O6P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O6P/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11/h2-8H2,1H3,(H2,9,10,11) |
InChI Key |
LKPWWJFRGYSIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOP(=O)(O)O |
physical_description |
Liquid, Other Solid; Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/structure/B14163617.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)


![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
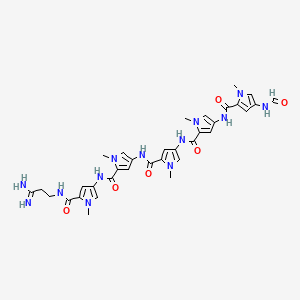
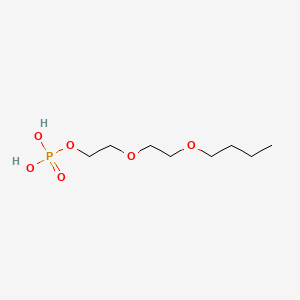
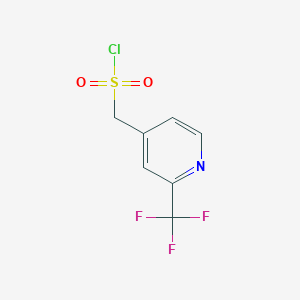
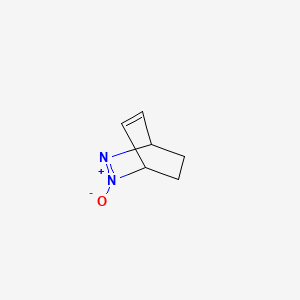
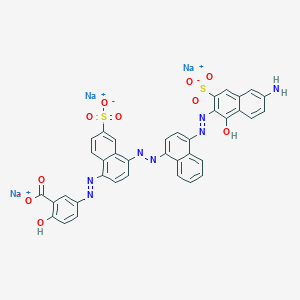
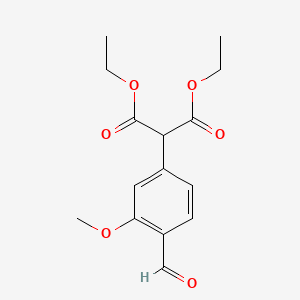
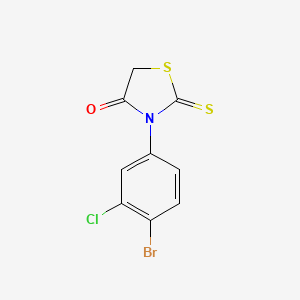
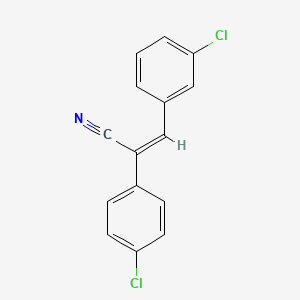
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
